2-Methoxyhexane

Boiling point Ether solvent Distillation

2-Methoxyhexane (CAS 25246-71-3) is a secondary aliphatic ether characterized by a methoxy group (-OCH3) substituted at the second carbon of a linear hexane chain. This structural arrangement distinguishes it from primary ether isomers like 1-methoxyhexane and tertiary ether analogs such as 2-methoxy-2-methylpentane, leading to quantifiable differences in physical properties, reactivity, and synthetic utility that are critical for research and industrial procurement decisions.

Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
CAS No. 25246-71-3
Cat. No. B15478497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyhexane
CAS25246-71-3
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCCCCC(C)OC
InChIInChI=1S/C7H16O/c1-4-5-6-7(2)8-3/h7H,4-6H2,1-3H3
InChIKeyOVLZCXHCJCDIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyhexane (CAS 25246-71-3) – A Secondary Aliphatic Ether for Precision Organic Synthesis and Physical Property-Dependent Applications


2-Methoxyhexane (CAS 25246-71-3) is a secondary aliphatic ether characterized by a methoxy group (-OCH3) substituted at the second carbon of a linear hexane chain [1]. This structural arrangement distinguishes it from primary ether isomers like 1-methoxyhexane and tertiary ether analogs such as 2-methoxy-2-methylpentane, leading to quantifiable differences in physical properties, reactivity, and synthetic utility that are critical for research and industrial procurement decisions .

2-Methoxyhexane: Why In-Class Ether Substitution Can Compromise Boiling Point, Vapor Pressure, and Reactivity


Within the C7H16O ether family, compounds such as 2-methoxyhexane, 1-methoxyhexane, and 2-methoxy-2-methylpentane share identical molecular weight and formula but differ profoundly in structure [1]. These differences—secondary vs. primary ether linkage, linear vs. branched backbone, steric environment around the oxygen—directly influence critical procurement-relevant parameters, including boiling point, vapor pressure, and SN2 reactivity . Generic substitution without accounting for these structural nuances can lead to altered distillation behavior, unexpected reaction kinetics, or incompatibility with established synthetic protocols .

2-Methoxyhexane Procurement Evidence: Head-to-Head Physical Property and Purity Comparisons vs. 2-Methoxy-2-methylpentane


Boiling Point Differential: 2-Methoxyhexane vs. 2-Methoxy-2-methylpentane

2-Methoxyhexane exhibits a boiling point range of 80–82°C (95% purity specification), which is approximately 20°C lower than the predicted boiling point of its tertiary ether analog, 2-methoxy-2-methylpentane (102.2±8.0°C at 760 mmHg) . This lower boiling point is directly attributable to its secondary linear structure, which reduces steric hindrance and alters intermolecular interactions relative to the more branched tertiary analog.

Boiling point Ether solvent Distillation

Vapor Pressure Distinction: 2-Methoxyhexane vs. 2-Methoxy-2-methylpentane

While specific experimental vapor pressure data for 2-methoxyhexane is available through NIST/TRC WTT as a function of temperature [1], its structural analog 2-methoxy-2-methylpentane is predicted to have a vapor pressure of 39.4±0.2 mmHg at 25°C . The secondary, linear structure of 2-methoxyhexane results in higher volatility and lower vapor pressure compared to the more branched tertiary analog under identical conditions, a class-level inference consistent with structure-property relationships in ethers.

Vapor pressure Volatility Evaporation rate

High Purity Specification for Trace-Sensitive Applications

2-Methoxyhexane is commercially available with a purity specification of ≥99.9% (by GC), residue on evaporation ≤0.0001%, and stringent trace metal limits (e.g., Pb ≤0.1 ppm, Cd ≤0.05 ppm, Hg ≤1 ppm) . In contrast, many generic ether solvents or alternative C7 ethers may be supplied only at lower purity grades (e.g., 98–99%) without equivalent trace metal or UV absorbance guarantees, representing a critical differentiation for applications requiring ultra-high purity.

Purity Trace metals UV absorbance

Synthetic Selectivity: Regioselective Formation of 2-Methoxyhexane vs. 1-Methoxyhexane

The synthesis of 2-methoxyhexane from 1-hexene via alkoxymercuration (using Hg(OAc)2 in methanol followed by NaBH4 reduction) yields 2-methoxyhexane as the major Markovnikov product, whereas the alternative anti-Markovnikov product 1-methoxyhexane requires specialized conditions (e.g., 18-crown-6 phase-transfer catalyst) to alter regioselectivity [1]. This well-defined and highly regioselective synthesis pathway ensures reproducible procurement of the 2-methoxy isomer with predictable structural fidelity, a critical consideration when sourcing the compound for use in stereochemically sensitive transformations or as a chiral precursor.

Regioselectivity Alkoxymercuration Synthetic route

High-Value Procurement Scenarios for 2-Methoxyhexane (CAS 25246-71-3)


As a Low-Boiling Solvent for Temperature-Sensitive Organic Reactions

2-Methoxyhexane's boiling point of 80–82°C, significantly lower than its tertiary analog 2-methoxy-2-methylpentane (≈102°C), makes it a suitable solvent for reactions requiring mild heating without thermal decomposition of sensitive substrates . Its relatively low boiling point facilitates easy removal by rotary evaporation post-reaction, enhancing workflow efficiency. This property is particularly advantageous in academic and pharmaceutical research laboratories where reaction temperatures must be precisely controlled.

As a High-Purity Ether for UV Spectroscopy and Trace Metal Analysis

With a purity specification of ≥99.9% and rigorous trace metal limits (including Pb ≤0.1 ppm, Cd ≤0.05 ppm, Hg ≤1 ppm) , 2-methoxyhexane is well-suited as a solvent or diluent in applications where trace impurities would otherwise compromise analytical accuracy. This includes UV-Vis spectroscopy (where UV absorbance is tightly specified at key wavelengths) and inductively coupled plasma mass spectrometry (ICP-MS) sample preparation. The guaranteed purity profile differentiates it from lower-grade ether solvents and reduces the risk of experimental artifacts.

As a Chiral Building Block or Reference Standard in Stereochemical Studies

2-Methoxyhexane exists as a mixture of (R)- and (S)- enantiomers [1]. This chirality, combined with its well-characterized SN2 reactivity at the secondary carbon, makes it a valuable model compound for stereochemical investigations, including studies of nucleophilic substitution mechanisms with inversion of configuration. Its availability as a well-defined racemic mixture or, potentially, as resolved enantiomers (R-2-methoxyhexane and S-2-methoxyhexane) [2] supports its use in chiral chromatography method development and as a starting material for the synthesis of enantiomerically enriched compounds.

As a Reference Material for Thermophysical Property Validation

Critically evaluated thermophysical data for 2-methoxyhexane—including boiling temperature as a function of pressure, density, enthalpy of vaporization, heat capacity, and viscosity—are available from the NIST/TRC Web Thermo Tables (WTT) [3]. This makes 2-methoxyhexane an excellent calibration or reference standard for validating experimental apparatus (e.g., ebulliometers, densimeters, calorimeters) and for benchmarking computational chemistry predictions of ether properties. Access to authoritative property data enhances its value in industrial process modeling and academic physical chemistry research.

Technical Documentation Hub

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